Methyl 2-[5-(aminomethyl)thiophen-2-yl]acetate
Description
Methyl 2-[5-(aminomethyl)thiophen-2-yl]acetate is a thiophene-based ester derivative characterized by a methyl acetate group at the 2-position of the thiophene ring and an aminomethyl substituent at the 5-position.
Properties
Molecular Formula |
C8H11NO2S |
|---|---|
Molecular Weight |
185.25 g/mol |
IUPAC Name |
methyl 2-[5-(aminomethyl)thiophen-2-yl]acetate |
InChI |
InChI=1S/C8H11NO2S/c1-11-8(10)4-6-2-3-7(5-9)12-6/h2-3H,4-5,9H2,1H3 |
InChI Key |
TUOYZTHDLVIWLM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CC=C(S1)CN |
Origin of Product |
United States |
Preparation Methods
Classical Synthetic Route via Thiophene Ring Construction
Overview:
This method involves the synthesis of the thiophene ring followed by functionalization to introduce the amino methyl group at the 5-position and esterification at the 2-position.
Formation of the Thiophene Core:
The core thiophene ring can be synthesized via the Paal-Knorr or Gewald reaction, which are well-established methods for heterocycle formation. The Gewald reaction, in particular, is favored for its versatility in introducing substituents at specific positions on the thiophene ring.Introduction of the Aminomethyl Group:
The amino methyl group at the 5-position can be introduced through nucleophilic substitution or via a Mannich-type reaction, where formaldehyde and ammonia or amines are used to install the aminomethyl group selectively.Esterification at the 2-Position:
The ester group, methyl acetate in this case, can be introduced via esterification reactions, often by reacting the thiophene derivative with methyl chloroacetate under basic or acidic conditions.
Representative Reaction Scheme:
Thiophene core → (Gewald reaction) → 2,5-disubstituted thiophene → (Mannich reaction) → 5-(aminomethyl)thiophene derivative → (Esterification) → Methyl 2-[5-(aminomethyl)thiophen-2-yl]acetate
Microwave-Assisted Synthesis
Overview:
Microwave irradiation has gained popularity due to its ability to significantly reduce reaction times and improve yields. This method is particularly suitable for synthesizing heterocyclic compounds like thiophenes with high efficiency.
Preparation of Precursors:
Starting from thiophene derivatives or suitable aldehydes and thiol reagents, the core structure can be assembled in a microwave reactor.Cyclization and Functionalization:
Using microwave irradiation, reagents such as thiourea derivatives and α-bromoesters can be reacted under reflux conditions in solvents like ethanol or dimethylformamide (DMF). The process facilitates rapid cyclization to form the thiophene ring with functional groups at desired positions.Introduction of Aminomethyl Group:
The aminomethyl group can be incorporated via nucleophilic substitution with formaldehyde and ammonia or through reductive amination, often performed under microwave conditions to accelerate the process.
- Synthesis of this compound has been achieved using microwave irradiation of thiophene precursors with aminoalkyl reagents, resulting in yields exceeding 80% within minutes.
Reactions Using Thiophene Precursors and Halogenated Intermediates
Overview:
This approach involves halogenation of thiophene rings followed by substitution reactions to introduce amino and ester functionalities.
Halogenation at the 2- or 5-Position:
Thiophene is halogenated using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under controlled conditions.Substitution with Aminomethyl Groups:
The halogenated intermediates undergo nucleophilic substitution with amino methyl compounds, such as aminomethyl derivatives or formaldehyde-based reagents.Esterification:
The final step involves esterification with methyl acetate or methyl chloroacetate, often under reflux with catalytic acid or base.
Thiophene → Halogenated thiophene (e.g., 2-bromo thiophene) → Nucleophilic substitution with aminomethyl reagent → Esterification to yield this compound
Alternative Synthetic Strategies
Use of Thiophene-2-carboxylic Acid Derivatives:
Starting from thiophene-2-carboxylic acid, esterification can be performed, followed by functionalization at the 5-position with aminomethyl groups via amide or amine coupling reactions.Cross-Coupling Reactions:
Palladium-catalyzed Suzuki or Stille coupling reactions allow for the attachment of amino methyl groups at the 5-position, followed by esterification.
Summary Table of Preparation Methods
| Method | Key Reagents | Advantages | Limitations |
|---|---|---|---|
| Classical heterocycle synthesis (Gewald, Paal-Knorr) | Thiophene precursors, ammonia, formaldehyde, methyl chloroacetate | Well-established, versatile | Longer reaction times, multiple steps |
| Microwave-assisted synthesis | Thiophene derivatives, aminoalkyl reagents | Rapid, high yield, energy-efficient | Requires specialized equipment |
| Halogenation and nucleophilic substitution | NBS/NCS, amino methyl reagents | Straightforward, scalable | Multiple steps, halogen handling |
| Cross-coupling reactions | Palladium catalysts, boronic acids | Highly selective | Costly catalysts, complex setup |
Chemical Reactions Analysis
Types of Reactions
Substitution: The compound can undergo substitution reactions, where functional groups on the thiophene ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.
Major Products
Scientific Research Applications
Methyl 2-[5-(aminomethyl)thiophen-2-yl]acetate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is used in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and other electronic materials.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Research: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of methyl 2-[5-(aminomethyl)thiophen-2-yl]acetate depends on its specific application:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Thiophene Ring
Methyl 2-[5-(2-chloroacetyl)thiophen-2-yl]acetate (CAS 851340-07-3)
- Molecular Formula : C₉H₉ClO₃S
- Molecular Weight : 232.68 g/mol
- Key Features: Replaces the aminomethyl group with a chloroacetyl substituent at the 5-position. This compound lacks the amine’s hydrogen-bonding capacity, which may limit its bioactivity compared to the aminomethyl analog .
Methyl 2-thienylacetate (CAS 19432-68-9)
- Molecular Formula : C₇H₈O₂S
- Molecular Weight : 156.20 g/mol
2-Thiopheneacetic acid, 5-(9-chlorononyl)-, methyl ester (CAS 89913-76-8)
- Molecular Formula : C₁₆H₂₅ClO₂S
- Molecular Weight : 316.89 g/mol
- This structural modification contrasts sharply with the polar aminomethyl group, suggesting divergent applications in lipid-based drug delivery systems .
Heterocyclic and Aromatic Analogs
Methyl 2-phenylacetoacetate (CAS 16648-44-5)
- Molecular Formula : C₁₁H₁₂O₃
- Molecular Weight : 192.21 g/mol
- Key Features: Replaces the thiophene ring with a phenyl group and incorporates a β-ketoester moiety. This compound is used as a synthetic intermediate for amphetamines but lacks the thiophene’s electronic properties and the aminomethyl group’s reactivity .
Ethyl 2-hydroxy-2-[5-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]acetate
- The hydroxy and ester groups broaden its utility in metal coordination chemistry, unlike the aminomethyl derivative’s amine-driven reactivity .
Data Table: Comparative Analysis of Key Compounds
Biological Activity
Methyl 2-[5-(aminomethyl)thiophen-2-yl]acetate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis methods, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a thiophene ring substituted with an amino group and a methyl ester functional group. Its molecular formula is C₈H₁₁N₁O₂S, with a molecular weight of approximately 171.25 g/mol. This unique structure allows for specific interactions that may enhance its biological activity.
Synthesis Methods
The compound can be synthesized through various methods, including:
- Condensation Reactions : Utilizing thiophene derivatives through methods such as the Gewald reaction, which allows for the introduction of functional groups at specific positions on the thiophene ring.
- Lipase-Mediated Reactions : Biocatalysis using lipases has been explored for the regioselective preparation of thiophene derivatives, enhancing enantioselectivity and yield .
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiophene derivatives, including this compound. The following table summarizes findings from various studies regarding the compound's activity against different cancer cell lines:
The compound exhibits varying degrees of cytotoxicity across different cancer cell lines, indicating its potential as a therapeutic agent. Notably, it has shown promising results in inhibiting growth in both sensitive and resistant cancer cell lines.
The mechanism by which this compound exerts its biological effects is thought to involve:
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit lysyl oxidase (LOX), an enzyme involved in collagen and elastin cross-linking, which is crucial for tumor progression .
- Induction of Apoptosis : The compound may promote programmed cell death in cancerous cells, as evidenced by increased apoptotic markers in treated cell lines .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound helps elucidate how structural modifications can enhance or diminish its biological activity. Key observations include:
- Positioning of Functional Groups : The placement of the amino group on the thiophene ring significantly affects the compound's reactivity and interaction with biological targets.
- Substituent Effects : Variations in substituents on the thiophene ring can lead to differences in potency against cancer cell lines. For instance, compounds with larger lipophilic groups have demonstrated improved activity .
Case Studies
- In Vitro Studies : A study conducted by Zhang et al. evaluated various thiophene derivatives for their anticancer properties, highlighting that compounds similar to this compound exhibited significant antiproliferative effects against multiple cancer types, particularly when substituted with halogen groups .
- Animal Models : In vivo studies have shown that certain thiophene derivatives can delay tumor growth in xenograft models, suggesting that this compound may also possess similar properties that warrant further investigation .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 2-[5-(aminomethyl)thiophen-2-yl]acetate, and how can reaction yields be improved?
- Methodology : The compound can be synthesized via multi-step reactions involving thiophene derivatives. For example, analogous thiophene esters are prepared by refluxing acetoacetate derivatives with sulfur and malononitrile in ethanol, followed by neutralization and crystallization (e.g., 72–84% yields for similar compounds) . Key steps include:
- Use of diazonium salts for functionalization (e.g., coupling with aryl groups).
- Acid-catalyzed cyclization or condensation reactions.
- Yield Optimization : Adjusting stoichiometry, solvent polarity (e.g., ethanol vs. acetic acid), and reaction time (typically 3–5 hours under reflux) improves purity and yield. Catalysts like piperidine or triethylamine enhance reaction efficiency .
Q. How can the structural identity and purity of this compound be confirmed?
- Analytical Workflow :
- NMR Spectroscopy : Confirm the presence of the aminomethyl (-CH2NH2) and ester (-COOCH3) groups via characteristic shifts (e.g., δ 2.5–3.5 ppm for CH2NH2; δ 3.7–3.8 ppm for OCH3).
- Mass Spectrometry : Exact mass (e.g., [M+H]+) should match theoretical calculations (e.g., C9H11NO2S requires m/z 213.06).
- HPLC : Purity >95% achieved using reverse-phase C18 columns with acetonitrile/water gradients .
Advanced Research Questions
Q. What computational methods are suitable for predicting the electronic properties of this thiophene derivative?
- DFT Studies : Hybrid functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are recommended for calculating HOMO-LUMO gaps, dipole moments, and charge distribution. For example, B3LYP/6-31G* basis sets predict thermochemical properties with <3 kcal/mol error .
- Applications : Predict reactivity in electrophilic substitution (e.g., at the thiophene ring) or hydrogen-bonding interactions with biological targets .
Q. How does this compound interact with enzymes or drug targets in medicinal chemistry studies?
- Methodology :
- Molecular Docking : Use software like AutoDock Vina to model interactions with targets (e.g., kinases or GPCRs). The aminomethyl group may form hydrogen bonds with catalytic residues.
- In Vitro Assays : Test inhibition of enzymes (e.g., hydrolases) using fluorogenic substrates. IC50 values can be derived from dose-response curves .
- Case Study : Analogous thiophene esters show activity in Mannich reactions for generating bioactive hydantoins .
Q. What are the challenges in scaling up synthesis for preclinical studies?
- Key Issues :
- Byproduct Formation : Monitor for over-alkylation or oxidation using TLC/HPLC.
- Safety : Handle aminomethyl intermediates in fume hoods due to inhalation risks (see safety protocols in ).
- Scale-Up Solutions :
- Use flow chemistry for diazonium coupling to improve reproducibility.
- Replace hazardous solvents (e.g., THF) with greener alternatives like cyclopentyl methyl ether .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
